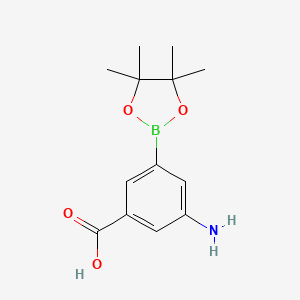![molecular formula C12H16ClNO3 B1528284 2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride CAS No. 1607326-61-3](/img/structure/B1528284.png)
2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride
Vue d'ensemble
Description
“2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride” is a chemical compound with the molecular formula C12H16ClNO3 . It is a product offered for research purposes .
Molecular Structure Analysis
The molecular weight of “2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride” is 257.71 . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride” are not fully detailed in the search results. The compound has a molecular weight of 257.71 . More specific properties such as boiling point, density, and solubility are not provided in the search results.Applications De Recherche Scientifique
Medicinal Chemistry
- Application : The compound has been used in the synthesis of morpholinated curcuminoids for anticancer evaluation .
- Methods : A series of 30 chemical compounds inspired by the structure of curcumin was synthesized and characterized. The presence of the morpholine group in the structure improved the biological activity of studied curcumin derivatives .
- Results : Some derivatives revealed cytotoxic activities already at the concentration of 1µM. The most active compounds showed no significant acute toxicity in the Microtox test .
Biochemical and Physiological Investigations
- Application : 2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride finds extensive use as a reagent or substrate in biochemical and physiological experiments . It serves as a valuable buffer in electrophoresis, stabilizes proteins, and facilitates enzyme assays .
- Methods : It is used as an acid-base catalyst, aiding the breakdown of proteins, nucleic acids, and other vital biological molecules. Furthermore, it promotes the solubility of proteins, nucleic acids, and other substances in aqueous solutions .
- Results : Its ability to enhance solubility, stabilize proteins, and augment enzyme activity makes it an indispensable tool .
Organic Synthesis
- Application : Morpholine, a component of “2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride”, is used in organic synthesis .
- Methods : Morpholine is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH. This heterocycle features both amine and ether functional groups. Because of the amine, morpholine is a base; its conjugate acid is called morpholinium .
- Results : Treating morpholine with hydrochloric acid makes the salt morpholinium chloride. It is a colorless liquid with a weak, ammonia- or fish-like odor .
Preparation of Linezolid
- Application : “2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride” might be used in the preparation of Linezolid .
- Methods : Linezolid is an antibiotic used for the treatment of infections caused by Gram-positive bacteria that are resistant to other antibiotics .
- Results : Linezolid is active against most Gram-positive bacteria that cause disease, including streptococci, vancomycin-resistant enterococci (VRE), and methicillin-resistant Staphylococcus aureus (MRSA). The main uses are infections of the skin and pneumonia .
Antiviral Activity
- Application : Indole derivatives, which can be synthesized using morpholine, a component of “2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride”, have shown antiviral activity .
- Methods : Various indole derivatives were prepared and tested for antiviral activity against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
- Results : Some indole derivatives showed potent antiviral activity with IC50 values ranging from 0.4 to 2.1 µg/mL against Coxsackie B4 virus .
Anticancer Activity
- Application : Morpholinated curcuminoids, which can be synthesized using morpholine, have shown anticancer activity against urinary bladder cancer cells .
- Methods : A series of 30 chemical compounds inspired by the structure of curcumin was synthesized and characterized. The presence of the morpholine group in the structure improved the biological activity of studied curcumin derivatives .
- Results : Some derivatives revealed cytotoxic activities already at the concentration of 1 µM. The most active compounds showed no significant acute toxicity in the Microtox test .
Propriétés
IUPAC Name |
2-(3-morpholin-4-ylphenyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c14-12(15)9-10-2-1-3-11(8-10)13-4-6-16-7-5-13;/h1-3,8H,4-7,9H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBJTYHLWXOQOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




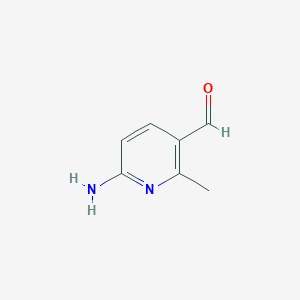
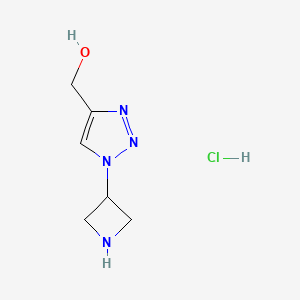
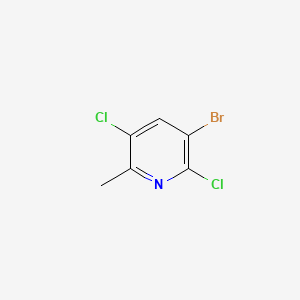
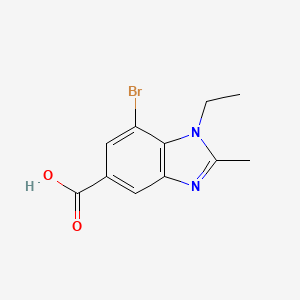
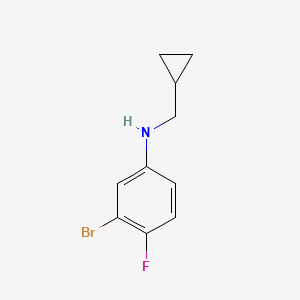
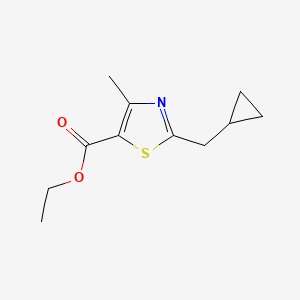

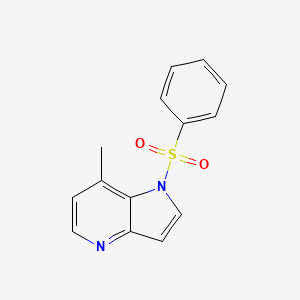
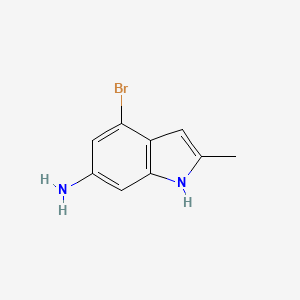
![8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1528217.png)
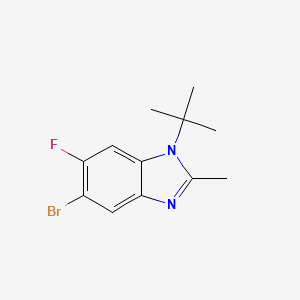
![6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1528219.png)
